Epicatechin-5-sulfate
Overview
Description
Epicatechin-5-sulfate: is a sulfated derivative of epicatechin, a type of flavanol found in various plants, including tea, cocoa, and certain fruits. This compound is known for its potential health benefits, including antioxidant, anti-inflammatory, and cardiovascular protective effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of epicatechin-5-sulfate typically involves the sulfation of epicatechin. This can be achieved through the reaction of epicatechin with sulfur trioxide-pyridine complex or chlorosulfonic acid under controlled conditions. The reaction is usually carried out in an organic solvent such as pyridine or dimethylformamide (DMF) at low temperatures to prevent decomposition .
Industrial Production Methods
Industrial production of this compound may involve the extraction of epicatechin from natural sources followed by chemical sulfation. The process includes:
Extraction: Epicatechin is extracted from plant materials using solvents like ethanol or methanol.
Purification: The extracted epicatechin is purified using techniques such as column chromatography.
Sulfation: The purified epicatechin is then sulfated using sulfur trioxide-pyridine complex or chlorosulfonic acid.
Isolation: The final product, this compound, is isolated and purified.
Chemical Reactions Analysis
Types of Reactions
Epicatechin-5-sulfate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert it back to its parent compound, epicatechin.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can react with the sulfate group under mild conditions.
Major Products
Oxidation: Produces quinones and other oxidized derivatives.
Reduction: Yields epicatechin.
Substitution: Forms various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Epicatechin-5-sulfate has a wide range of applications in scientific research:
Chemistry
Analytical Chemistry: Used as a standard for the quantification of sulfated flavonoids in plant extracts.
Synthetic Chemistry: Serves as a precursor for the synthesis of other bioactive compounds.
Biology
Cellular Studies: Investigated for its effects on cellular oxidative stress and inflammation.
Enzyme Inhibition: Studied for its potential to inhibit enzymes involved in oxidative stress pathways.
Medicine
Cardiovascular Health: Explored for its protective effects against cardiovascular diseases.
Diabetes Management: Investigated for its potential to improve insulin sensitivity and glucose metabolism.
Industry
Nutraceuticals: Used in the formulation of dietary supplements aimed at improving cardiovascular health.
Cosmetics: Incorporated into skincare products for its antioxidant properties.
Mechanism of Action
Epicatechin-5-sulfate exerts its effects through several molecular mechanisms:
Antioxidant Activity: Scavenges free radicals and reduces oxidative stress.
Anti-inflammatory Effects: Inhibits the production of pro-inflammatory cytokines.
Enzyme Modulation: Activates endothelial nitric oxide synthase (eNOS), enhancing nitric oxide production and improving vascular function.
Comparison with Similar Compounds
Similar Compounds
Epicatechin: The parent compound, known for its antioxidant and cardiovascular benefits.
Epicatechin-3-gallate: Another derivative with potent antioxidant properties.
Catechin: A related flavanol with similar health benefits.
Uniqueness
Epicatechin
Properties
IUPAC Name |
[(2R,3R)-2-(3,4-dihydroxyphenyl)-3,7-dihydroxy-3,4-dihydro-2H-chromen-5-yl] hydrogen sulfate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O9S/c16-8-4-13-9(14(5-8)24-25(20,21)22)6-12(19)15(23-13)7-1-2-10(17)11(18)3-7/h1-5,12,15-19H,6H2,(H,20,21,22)/t12-,15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWSSRHFQMROXGK-IUODEOHRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC2=C1C(=CC(=C2)O)OS(=O)(=O)O)C3=CC(=C(C=C3)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H](OC2=C1C(=CC(=C2)O)OS(=O)(=O)O)C3=CC(=C(C=C3)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O9S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1194377-44-0 | |
Record name | Epicatechin-5-sulfate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1194377440 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | EPICATECHIN-5-SULFATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8T66C0D002 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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